molecular formula C5H10O2 B3048262 2-Methyl-1,4-dioxane CAS No. 16279-34-8

2-Methyl-1,4-dioxane

Cat. No.: B3048262
CAS No.: 16279-34-8
M. Wt: 102.13 g/mol
InChI Key: IRTCJFCIQKNFPP-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dioxane is an organic compound with the molecular formula C5H10O2. It is a derivative of 1,4-dioxane, where a methyl group replaces one of the hydrogen atoms. This compound is a colorless liquid with a faint, sweet odor. It is used in various industrial applications due to its solvent properties and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-dioxane can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base. Another method includes the dimerization of ethylene oxide over catalysts such as sodium hydrogen sulfate, silicon tetrafluoride, or trifluoroborane .

Industrial Production Methods: Industrial production of this compound typically involves the continuous dehydration of ethylene glycol or polyethylene glycol in the presence of a sulfuric acid catalyst . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,4-dioxane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its solvent capabilities make it valuable in various industrial and research applications.

Properties

IUPAC Name

2-methyl-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5-4-6-2-3-7-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTCJFCIQKNFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544663
Record name 2-Methyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16279-34-8
Record name 2-Methyl-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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